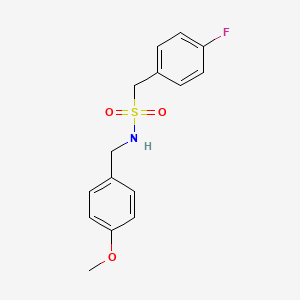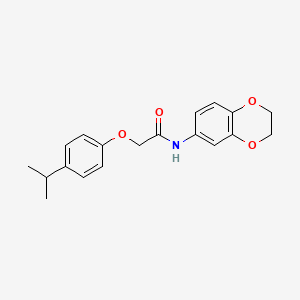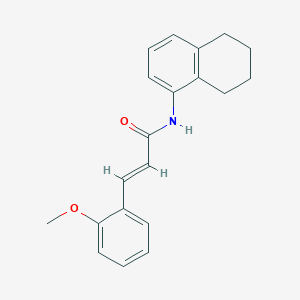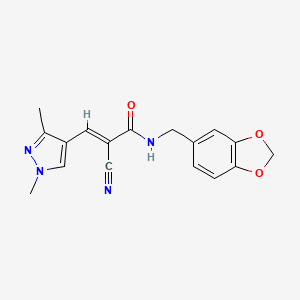
1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamides and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-arthritic properties.
Wirkmechanismus
1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide works by inhibiting the activity of the enzyme p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. By inhibiting this enzyme, 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide reduces the production of cytokines such as TNF-alpha, IL-1 beta, and IL-6, which are involved in the inflammatory response. This mechanism of action makes 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide a promising candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been shown to have analgesic effects. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is its specificity for p38 MAP kinase, which makes it a valuable tool for studying the role of this enzyme in various diseases. 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has also been shown to be stable and soluble in water, which makes it easy to use in lab experiments. However, one limitation of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide is its relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of interest is the investigation of the potential use of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide in combination with other drugs or therapies is an area of active research. Finally, the development of new formulations of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide that improve its pharmacokinetic properties is another area of interest.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In addition, 1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide has been studied for its potential use in the treatment of rheumatoid arthritis and other autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-20-15-8-4-12(5-9-15)10-17-21(18,19)11-13-2-6-14(16)7-3-13/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSRCTVSOKNKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-methoxybenzyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4793301.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4793313.png)


![N-(3-chloro-2-methylphenyl)-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4793329.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4793346.png)
![methyl 4-{5-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4793351.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4793358.png)

![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4793384.png)
![2-[(2-chlorobenzylidene)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4793388.png)

![N-(5-chloro-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4793414.png)